methyl 5-amino-2-methanesulfonylbenzoate
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Overview
Description
Methyl 5-amino-2-methanesulfonylbenzoate is an organic compound with the molecular formula C9H11NO4S It is a derivative of benzoic acid and contains both amino and methanesulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-2-methanesulfonylbenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Sulfonation: The amino compound is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-methanesulfonylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methanesulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-2-methanesulfonylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-methanesulfonylbenzoate involves its interaction with specific molecular targets and pathways. The amino and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-(methylsulfonyl)benzoate
- Methyl 3-amino-5-(methylsulfonyl)benzoate
- Methyl 2-methoxy-5-(methylsulfonyl)benzoate
Uniqueness
Methyl 5-amino-2-methanesulfonylbenzoate is unique due to the specific positioning of the amino and methanesulfonyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its similar compounds. The presence of both functional groups in specific positions allows for targeted interactions and applications in various fields of research.
Properties
CAS No. |
1783619-42-0 |
---|---|
Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
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